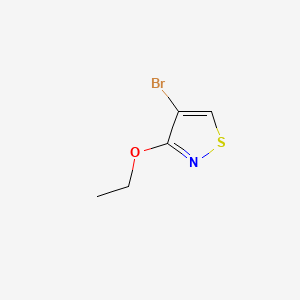
4-Bromo-3-ethoxy-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-ethoxy-1,2-thiazole is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxy-1,2-thiazole typically involves the reaction of 3-ethoxy-1,2-thiazole with bromine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid or chloroform, to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-ethoxy-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-ethoxy-1,2-thiazole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-ethoxy-1,2-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cytotoxicity .
Comparación Con Compuestos Similares
- 4-Bromo-2-ethoxy-1,3-thiazole
- 4-(4-Bromophenyl)-thiazol-2-amine
- Sulfathiazole
- Ritonavir
- Abafungin
- Tiazofurin
Comparison: 4-Bromo-3-ethoxy-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazoles, it offers a unique combination of reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H6BrNOS |
|---|---|
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
4-bromo-3-ethoxy-1,2-thiazole |
InChI |
InChI=1S/C5H6BrNOS/c1-2-8-5-4(6)3-9-7-5/h3H,2H2,1H3 |
Clave InChI |
OQSVDQIHKHUCFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NSC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)

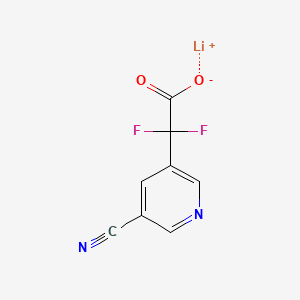
![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)
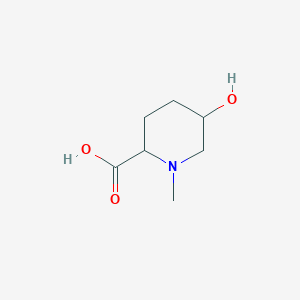
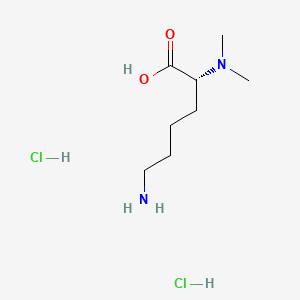

![1-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B13459486.png)
![tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate](/img/structure/B13459494.png)
![benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13459501.png)
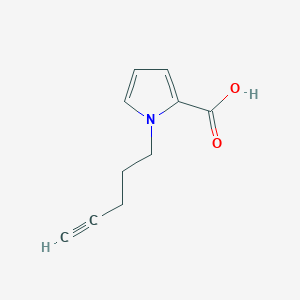
![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
